4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with an acetamido group at the 4-position, a hydroxyl group at the 2-position, and a 3-(2-phenylethoxy)phenyl moiety attached via the amide nitrogen. Its synthesis likely follows standard benzamide preparation protocols, such as coupling activated carboxylic acids with amines using reagents like HBTU, as seen in related compounds .
Properties
CAS No. |
648922-42-3 |
|---|---|
Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(26)24-19-10-11-21(22(27)15-19)23(28)25-18-8-5-9-20(14-18)29-13-12-17-6-3-2-4-7-17/h2-11,14-15,27H,12-13H2,1H3,(H,24,26)(H,25,28) |
InChI Key |
JXCLINPVVATGJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acetamido Group: This step involves the acetylation of an amine precursor to introduce the acetamido group.
Hydroxylation: Introduction of the hydroxy group through a hydroxylation reaction.
Phenylethoxy Substitution: The phenylethoxy group is introduced via an etherification reaction, often using phenylethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamido group may produce an amine.
Scientific Research Applications
4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The acetamido and hydroxy groups can form hydrogen bonds with proteins, influencing their activity. The phenylethoxy group may interact with hydrophobic pockets in enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The table below highlights key structural differences and similarities between the target compound and analogues:
Pharmacological and Mechanistic Insights
- HDAC Inhibition: CI-994 (4-(acetylamino)-N-(2-amino-phenyl)benzamide) shares the acetamido-benzamide core with the target compound. CI-994’s inhibition of HDAC-1/2 and induction of histone H3 hyperacetylation suggest that the acetamido group is critical for HDAC binding .
- Antimicrobial Activity : Compound W1, which incorporates a benzimidazole-thioether group, demonstrates broad-spectrum antimicrobial activity. The absence of a benzimidazole in the target compound may limit direct antimicrobial efficacy but could enhance metabolic stability due to the phenylethoxy substituent .
- Structural Flexibility: The phenoxyacetamide derivatives in (e.g., entry g) highlight the importance of substituent positioning. The target compound’s 3-(2-phenylethoxy)phenyl group may confer improved membrane permeability compared to smaller substituents like dimethylphenoxy .
Biological Activity
4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide, with the CAS number 30456-32-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as its implications in cancer therapy.
Chemical Structure and Properties
The molecular formula of 4-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is C23H22N2O4. The compound features an acetamido group, a hydroxy group, and a phenylethoxy moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 390.439 g/mol |
| CAS Number | 30456-32-7 |
Antibacterial Activity
Research indicates that compounds similar to 4-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibit notable antibacterial properties. For instance, studies have shown that benzamide derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
In one study, several benzamide derivatives were tested against Bacillus subtilis and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL for the most active compounds . Although specific data for 4-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is limited, its structural similarity suggests potential efficacy.
Antifungal Activity
The antifungal properties of benzamide derivatives have also been documented. For example, similar compounds demonstrated effectiveness against fungi such as Candida albicans and Aspergillus niger, with varying degrees of activity based on structural modifications . The presence of hydroxyl and amide groups in the structure typically enhances antifungal activity by facilitating hydrogen bonding with fungal cell membranes.
Anticancer Potential
Recent studies have explored the anticancer activity of benzamide derivatives, highlighting their ability to inhibit various cancer cell lines. The compound's structure may allow it to interact with specific molecular targets involved in cancer progression. For instance, some benzamides have been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis, thereby reducing cell proliferation in cancer cells .
Case Studies
- Benzamide Derivatives Against Cancer : A study evaluated several benzamide derivatives for their anticancer properties against human breast cancer cells. Results indicated that modifications to the benzamide structure could significantly enhance cytotoxicity, suggesting a promising avenue for drug development .
- Antibacterial Efficacy : In a comparative study of various synthesized benzamides, it was found that certain structural features correlated with increased antibacterial activity against gram-positive bacteria. The study emphasized the importance of functional groups like hydroxyl and acetamido in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
